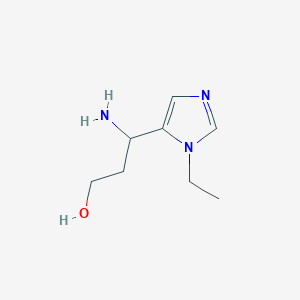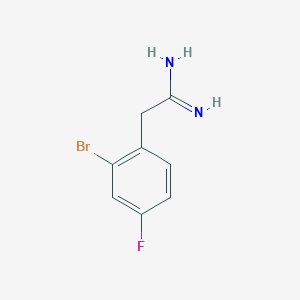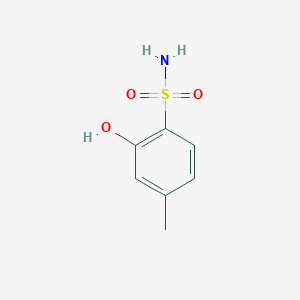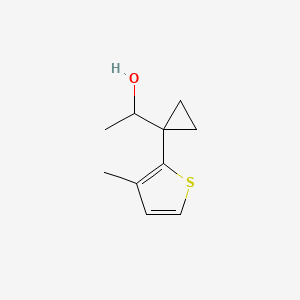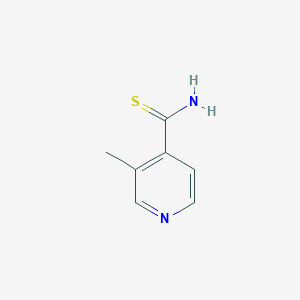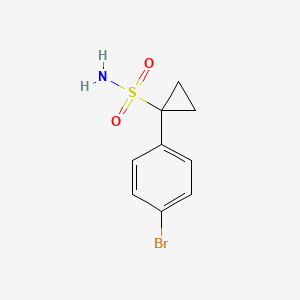
1-(4-Bromophenyl)cyclopropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)cyclopropane-1-sulfonamide is an organic compound featuring a cyclopropane ring bonded to a sulfonamide group and a bromophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)cyclopropane-1-sulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromophenyl)cyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Formation of azido or thiol derivatives.
Oxidation Reactions: Formation of sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Formation of phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)cyclopropane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)cyclopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the bromophenyl group can interact with hydrophobic pockets in receptors, modulating their function.
Comparación Con Compuestos Similares
- 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid
- 1-(4-Bromophenyl)cyclopropane-1-thiol
- 1-(4-Bromophenyl)cyclopropane-1-amine
Comparison: 1-(4-Bromophenyl)cyclopropane-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its carboxylic acid, thiol, and amine analogs, the sulfonamide group offers enhanced stability and the ability to form stronger hydrogen bonds, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C9H10BrNO2S |
|---|---|
Peso molecular |
276.15 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)cyclopropane-1-sulfonamide |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-3-1-7(2-4-8)9(5-6-9)14(11,12)13/h1-4H,5-6H2,(H2,11,12,13) |
Clave InChI |
YVSPKJMNQMBKGT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=C(C=C2)Br)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


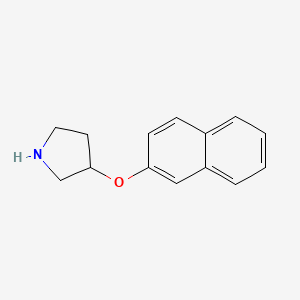
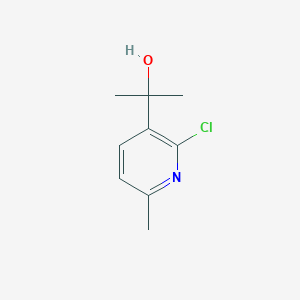
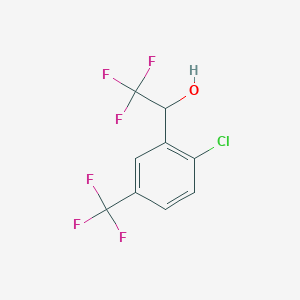
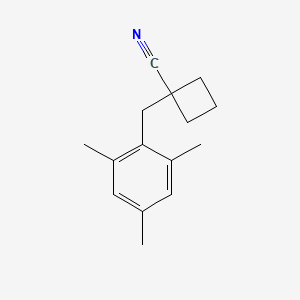
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B13604032.png)
![1-[4-(methoxymethyl)phenyl]Piperazine](/img/structure/B13604038.png)


